

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-(*N*-

Compound Name: *Methylaminocarbonyl)phenylboronic acid*

Cat. No.: B107187

[Get Quote](#)

The landscape of modern drug discovery and development is characterized by a continuous search for molecular scaffolds that offer both synthetic versatility and potent biological activity. [1] In this context, organoboron compounds, particularly boronic acids and their derivatives, have transitioned from niche reagents to indispensable tools for medicinal chemists.[2][3] Their unique combination of Lewis acidity, low toxicity, and the ability to engage in reversible covalent bonding has established them as privileged motifs in pharmaceutical research.[3] The approval of several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), by the FDA has cemented their therapeutic importance and spurred further investigation into this compound class.[3][4]

This guide focuses on a specific, highly functionalized building block: **4-(*N*-Methylaminocarbonyl)phenylboronic acid**. We will provide an in-depth analysis of its physicochemical properties, explore its strategic importance in synthetic workflows, and offer detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Section 1: Core Physicochemical and Structural Properties

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. **4-(N-Methylaminocarbonyl)phenylboronic acid** is a white to off-white solid at room temperature, valued for its stability and reactivity in key chemical transformations.^[5] Its defining features are the boronic acid group (-B(OH)₂) and the N-methylamide group at the para position of the phenyl ring.

Property	Value	Source(s)
Molecular Weight	178.98 g/mol	[5][6][7][8]
Molecular Formula	C ₈ H ₁₀ BNO ₃	[5][6][7][8]
CAS Number	121177-82-0	[6][7][9][10]
IUPAC Name	[4-(methylcarbamoyl)phenyl]boronic acid	[7]
Melting Point	200-220°C	[7][9][11]
Canonical SMILES	CNC(=O)C1=CC=C(B(O)O)C=C1	[7]
InChI Key	UWKSYZHFTGONHY-UHFFFAOYSA-N	[7][11]

Section 2: Strategic Importance in Drug Design and Synthesis

The utility of **4-(N-Methylaminocarbonyl)phenylboronic acid** extends beyond its function as a simple linker. The strategic placement of its two functional groups provides distinct advantages in medicinal chemistry.

The Boronic Acid Moiety: A Versatile Synthetic Handle

The primary role of the boronic acid group is to serve as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^{[1][12]} This reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and high yields in the formation of C-C bonds.^[13] This

makes it an ideal method for the late-stage functionalization of complex molecules, a critical step in generating libraries of drug candidates for screening.[\[1\]](#)

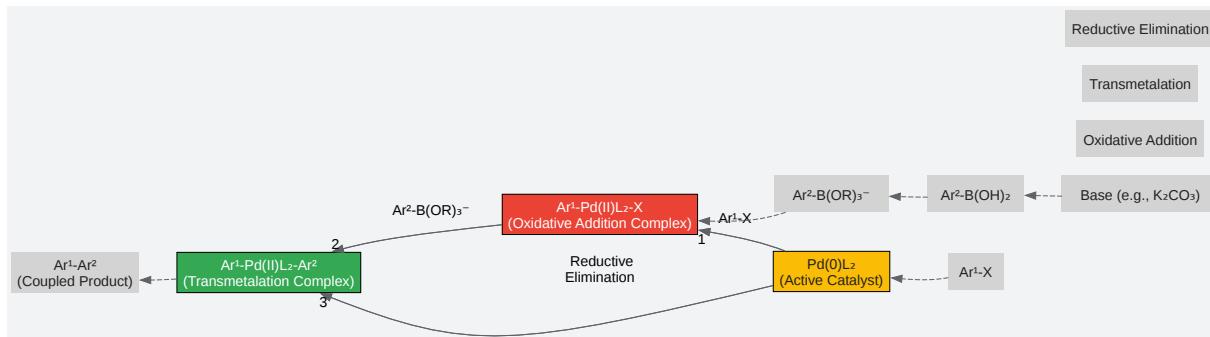
The N-Methylaminocarbonyl Group: A Pharmacophoric Contributor

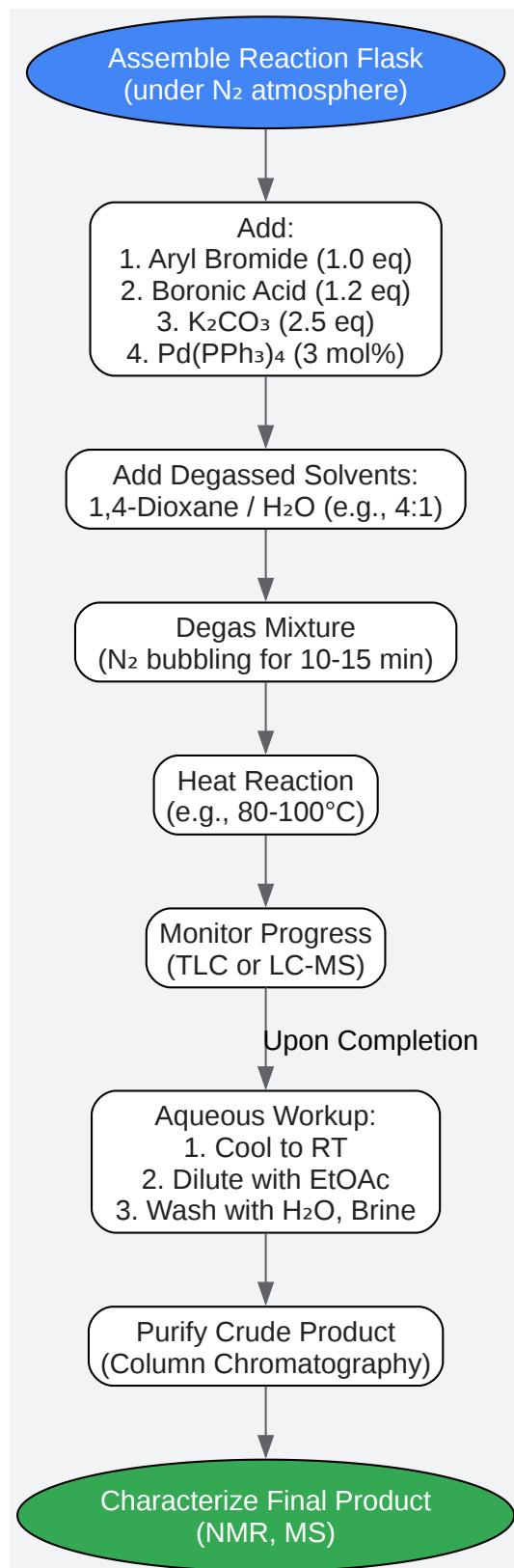
The amide group is a ubiquitous feature in pharmaceuticals, known for its ability to participate in hydrogen bonding interactions with biological targets like enzymes and receptors. The N-methylaminocarbonyl moiety in this reagent can serve several purposes:

- Improving Solubility: The polar amide group can enhance the aqueous solubility of the resulting molecule, a key pharmacokinetic parameter.
- Target Engagement: It can act as a hydrogen bond donor (N-H) and acceptor (C=O), enabling precise interactions within a protein's binding pocket.
- Modulating Properties: It provides a vector for further chemical modification, allowing for the fine-tuning of a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

The combination of a robust synthetic handle (the boronic acid) with a pharmacologically relevant group (the amide) makes this reagent a powerful tool for fragment-based drug discovery (FBDD) and lead optimization.[\[1\]](#)

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction


The Suzuki-Miyaura reaction is the preeminent application for **4-(N-Methylaminocarbonyl)phenylboronic acid**. It facilitates the formation of a biaryl linkage, a common structural motif in many marketed drugs.


Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner).

- Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[\[14\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. researchgate.net [researchgate.net]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. scbt.com [scbt.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 4-(N-Methylaminocarbonyl)phenylboronic acid [oakwoodchemical.com]
- 9. echemi.com [echemi.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. 4-(N-METHYLAMINOCARBONYL)PHENYLBORONIC ACID | 121177-82-0 [amp.chemicalbook.com]
- 12. nbino.com [nbino.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- To cite this document: BenchChem. [Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107187#4-n-methylaminocarbonyl-phenylboronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com